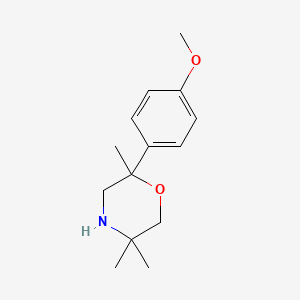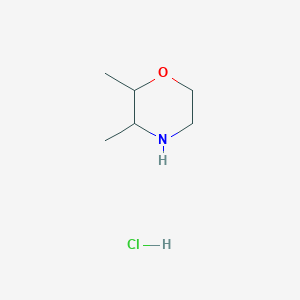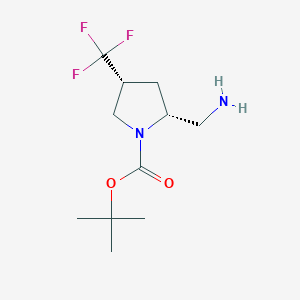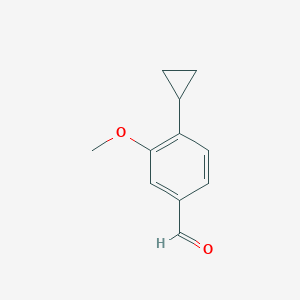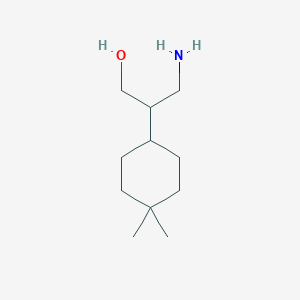
3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol is a compound with the molecular formula C₁₁H₂₃NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
科学的研究の応用
3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of 3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors or ion channels, modulating their function and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
2-Amino-1-propanol: Another analog with the amino and hydroxyl groups on adjacent carbon atoms.
4-Amino-2-(4,4-dimethylcyclohexyl)butan-1-ol: A longer-chain analog with similar structural features.
Uniqueness
3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol is unique due to the presence of the 4,4-dimethylcyclohexyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
3-amino-2-(4,4-dimethylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2)5-3-9(4-6-11)10(7-12)8-13/h9-10,13H,3-8,12H2,1-2H3 |
InChIキー |
PULXXWIFDPNFGP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C(CN)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


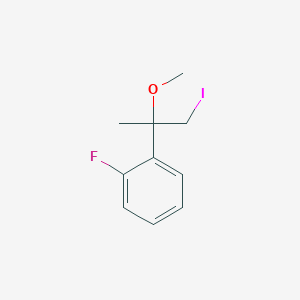
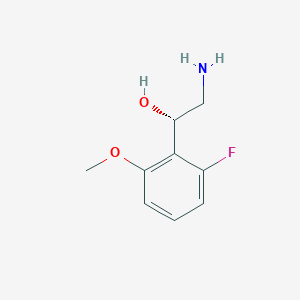
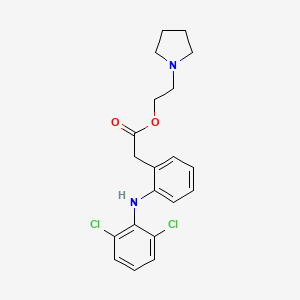
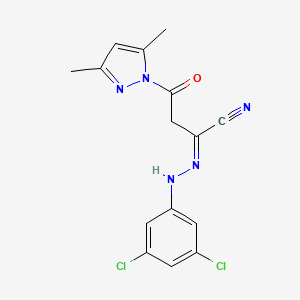
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
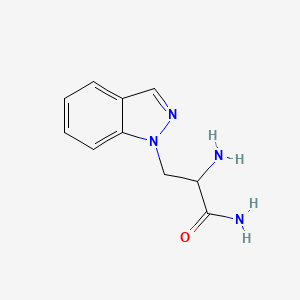
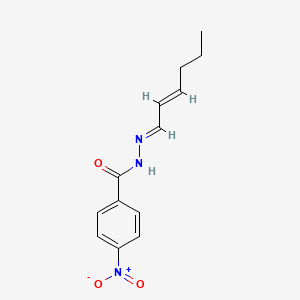
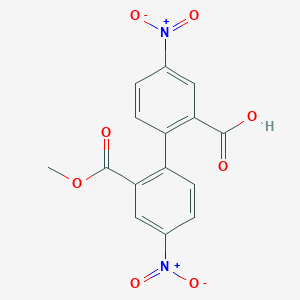
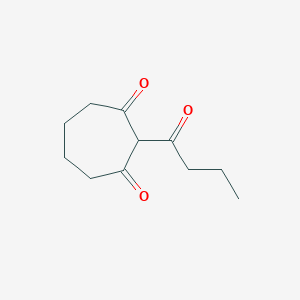
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)
